![molecular formula C13H13IN2O B5886491 (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide](/img/structure/B5886491.png)
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridinium ion, a phenylmethylidene group, and a hydroxylamine moiety, all of which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable aldehyde or ketone to form the corresponding imine. This imine is then reduced to the hydroxylamine derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and solvents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions can vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
科学的研究の応用
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular membranes, affecting membrane permeability and signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
1-methylpyridinium iodide: Shares the pyridinium ion but lacks the phenylmethylidene and hydroxylamine groups.
Phenylmethylidenehydroxylamine: Contains the phenylmethylidene and hydroxylamine groups but lacks the pyridinium ion.
N-methylhydroxylamine: Contains the hydroxylamine group but lacks the pyridinium and phenylmethylidene groups.
Uniqueness
The uniqueness of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)13(14-16)11-6-3-2-4-7-11;/h2-10H,1H3;1H/b14-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPOKLHNLGZLS-IERUDJENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=NO)C2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C(=N/O)/C2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)
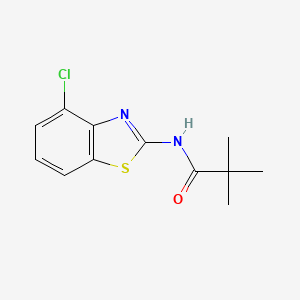
![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
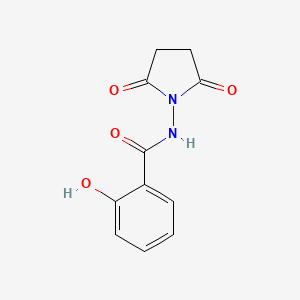
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![5-Bromo-2-{[(3,4-dimethylphenyl)carbonyl]amino}benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
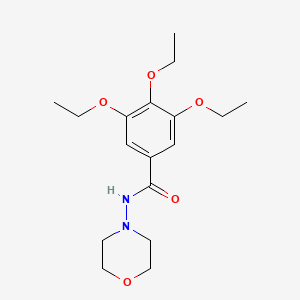
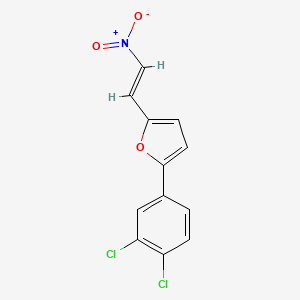
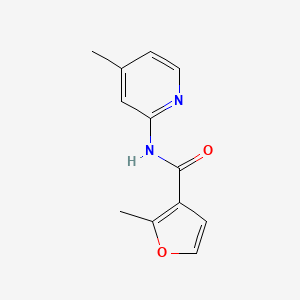
![N-BENZYL-2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5886487.png)
![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)
![3-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5886507.png)
